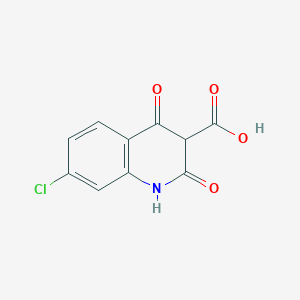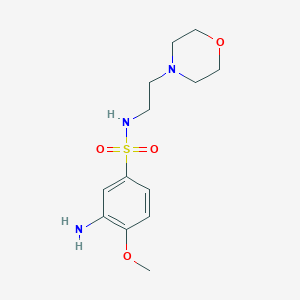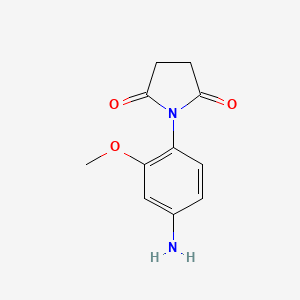![molecular formula C14H28O2Si B13894354 tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)
tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a 3,4-dihydro-2H-pyran-2-yl moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,4-dihydro-2H-pyran-2-yl propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted silanes and pyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane is used as a protecting group for alcohols and amines due to its stability and ease of removal.
Biology
The compound is used in the synthesis of bioactive molecules and pharmaceuticals, where the silyl group acts as a protecting group during multi-step synthesis.
Medicine
In medicinal chemistry, it is employed in the development of drug candidates, particularly in the modification of pharmacokinetic properties.
Industry
In materials science, the compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane involves the formation of stable silyl ethers, which protect functional groups from unwanted reactions. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the protected functional group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl[1-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane]
- tert-Butyl[1-(2,4-dihydro-2H-pyran-4-yloxy)dimethylsilane]
- tert-Butyl[1-(tetrahydro-2H-pyran-2-yloxy)dimethylsilane]
Uniqueness
tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. The presence of the 3,4-dihydro-2H-pyran-2-yl moiety offers unique steric and electronic properties that influence its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C14H28O2Si |
|---|---|
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane |
InChI |
InChI=1S/C14H28O2Si/c1-7-12(13-10-8-9-11-15-13)16-17(5,6)14(2,3)4/h9,11-13H,7-8,10H2,1-6H3 |
InChI-Schlüssel |
DGFVBJLYEXYHDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCC=CO1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)
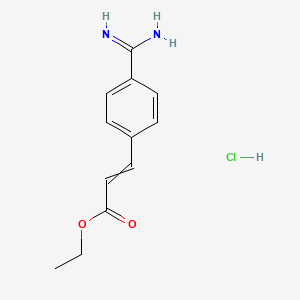
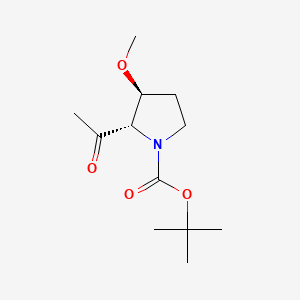
![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)
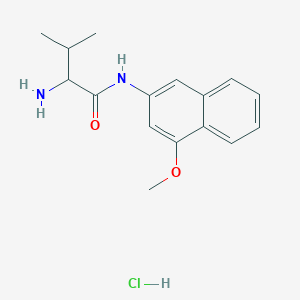
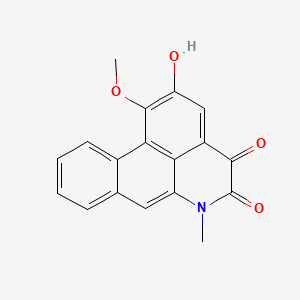
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
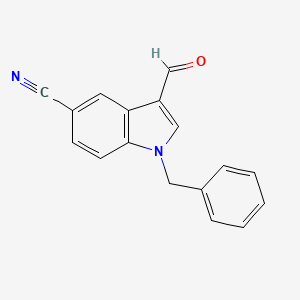
![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)
